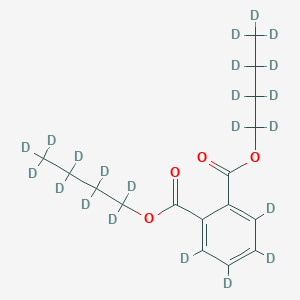
DI-N-Butyl phthalate-D22
Overview
Description
DI-N-Butyl phthalate-D22 is a deuterated form of di-n-butyl phthalate, a commonly used plasticizer. It is an oily, sparingly water-soluble liquid with a high boiling point of approximately 350°C . This compound is primarily used in scientific research to study the behavior and effects of phthalates in various environments and biological systems.
Mechanism of Action
Target of Action
DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate, primarily targets the liver, kidneys, and testes . It is a peroxisome proliferator-activated receptor (PPAR) activator .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. It has been found to cause slight irritation of the skin and eyes of rabbits, and in short-term studies, concentrations of 250 mg/m3 and above caused irritation of the airways in the mouse .
Biochemical Pathways
this compound affects several biochemical pathways. It is converted to benzoate by decarboxylation, which then enters two different pathways: one is the protocatechuic acid pathway under the role of the pca cluster, and the other is the catechol pathway .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to induce reduction of proliferation, increase of apoptosis, and DNA damage dependent on the PTEN/AKT pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is a manufactured chemical that is added to plastics, paint, glue, hair spray, and other household products. It is commonly found in the environment, and most people are exposed to low levels in the air, water, and food . It is also known to be stable at pH 4 and 7, undergoes hydrolysis at pH 9 (50°C) with a half-life of 66 hours, and is completely biodegradable .
Biochemical Analysis
Biochemical Properties
DI-N-Butyl Phthalate-D22 plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of mono-n-butyl phthalate and butanol. These interactions are crucial for the metabolism and detoxification of this compound in biological systems .
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), leading to the activation or inhibition of target genes involved in lipid metabolism and inflammation . Furthermore, it can inhibit the activity of enzymes such as cytochrome P450s, which are involved in the metabolism of various endogenous and exogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation through hydrolysis and microbial action . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been shown to induce reproductive toxicity, liver damage, and developmental abnormalities in animal models . Threshold effects have also been observed, where certain dosages result in significant changes in biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by esterases, which hydrolyze the ester bonds to produce mono-n-butyl phthalate and butanol . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes.
Preparation Methods
The synthesis of DI-N-Butyl phthalate-D22 typically involves the esterification of phthalic anhydride with n-butyl alcohol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . Industrial production methods also involve the reaction of phthalic anhydride with n-butyl alcohol, which is a more predominant manufacturing method .
Chemical Reactions Analysis
DI-N-Butyl phthalate-D22 undergoes several types of chemical reactions, including:
Hydrolysis: This reaction leads to the formation of phthalic acid and 1-butanol.
Biodegradation: Microorganisms can biodegrade this compound, leading to the formation of monobutyl phthalate and other metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include water for hydrolysis and various microorganisms for biodegradation. The major products formed from these reactions are phthalic acid, 1-butanol, and monobutyl phthalate .
Scientific Research Applications
DI-N-Butyl phthalate-D22 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used to study the biodegradation and environmental impact of phthalates.
Biological Research: Investigates the effects of phthalates on biological systems, including their role as endocrine disruptors.
Industrial Applications: Utilized as a plasticizer in various products, including adhesives, printing inks, and vinyl-coated fabrics.
Comparison with Similar Compounds
DI-N-Butyl phthalate-D22 is similar to other phthalates such as:
- Butylbenzyl phthalate
- Diallyl phthalate
- Dibenzyl phthalate
- Di-n-octyl phthalate
- Diethyl phthalate
- Di-(2-ethylhexyl) phthalate
Compared to these compounds, this compound is unique due to its deuterated form, which makes it particularly useful in research applications involving isotopic labeling and tracing.
Properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRQSBPFJWKBE-ICZXYYBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334364 | |
| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-15-4 | |
| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


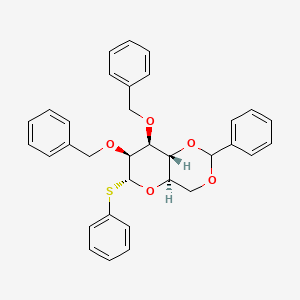
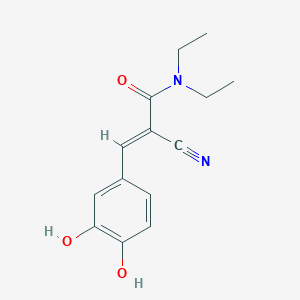

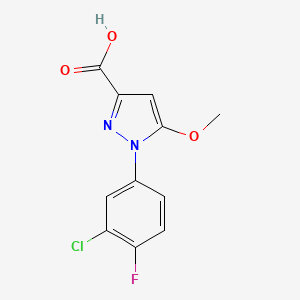
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
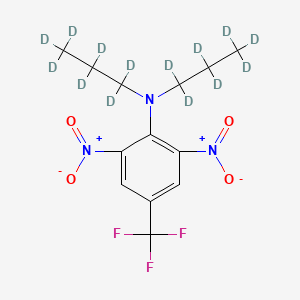
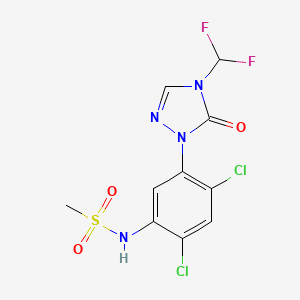
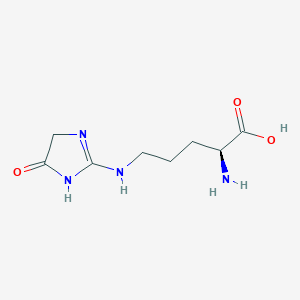
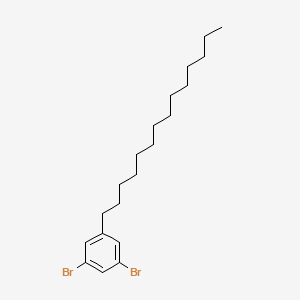
![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)
![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)


